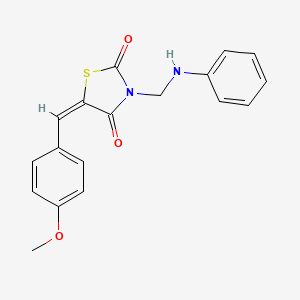
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as Thioflavin T, is a fluorescent dye used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes.
Mechanism of Action
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T binds specifically to amyloid fibrils, causing them to emit a fluorescent signal when exposed to light. This property allows researchers to easily detect and quantify the presence of amyloid fibrils in biological samples.
Biochemical and physiological effects:
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T is a relatively safe compound and does not have any known biochemical or physiological effects on the body. It is primarily used as a research tool and is not intended for therapeutic use.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T is its high sensitivity and specificity for amyloid fibrils. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are some limitations to its use. For example, 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can only detect fibrils that have already formed and cannot be used to monitor the early stages of fibril formation. Additionally, it may not be suitable for all types of amyloid fibrils and may require optimization for specific applications.
Future Directions
There are many potential future directions for the use of 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T in scientific research. One area of interest is the development of new imaging techniques that can improve the sensitivity and specificity of amyloid fibril detection. Another area of interest is the use of 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T in the development of new therapies for amyloid-related diseases. Finally, there is ongoing research into the mechanisms of amyloid fibril formation and the role that 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can play in understanding these processes.
Synthesis Methods
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can be synthesized using a multi-step process involving the reaction of aniline with 4-methoxybenzaldehyde, followed by the reaction of the resulting compound with thioflavin S. The final product is then purified using column chromatography.
Scientific Research Applications
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T is widely used in scientific research for the detection and quantification of amyloid fibrils. It is particularly useful in the study of Alzheimer's disease, where the accumulation of amyloid beta plaques in the brain is a hallmark of the disease. 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can be used to visualize these plaques in brain tissue samples, allowing researchers to study the progression of the disease and test potential treatments.
properties
IUPAC Name |
(5E)-3-(anilinomethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-15-9-7-13(8-10-15)11-16-17(21)20(18(22)24-16)12-19-14-5-3-2-4-6-14/h2-11,19H,12H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKVVGVPCRFJOT-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(anilinomethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

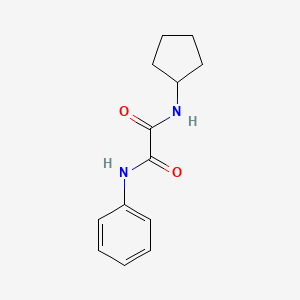
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5118126.png)
![methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate](/img/structure/B5118131.png)
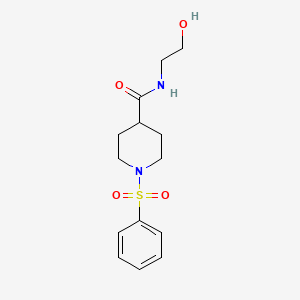
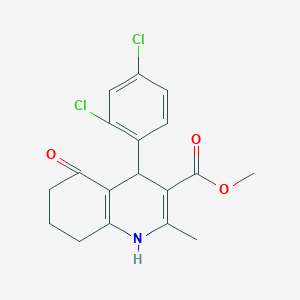
![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)

![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)

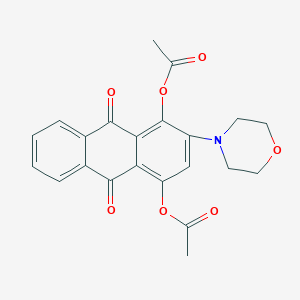

![2-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}methyl)benzonitrile](/img/structure/B5118194.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5118196.png)
![N-benzyl-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B5118211.png)